(4-(2-hydroxyphenyl)piperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)methanone

Description

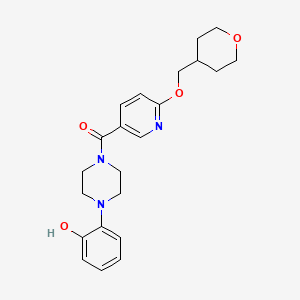

The compound "(4-(2-hydroxyphenyl)piperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)methanone" features a piperazine core substituted with a 2-hydroxyphenyl group at the 4-position and a pyridine ring at the methanone position. The pyridine ring is further modified with a tetrahydro-2H-pyran-4-yl methoxy group.

Properties

IUPAC Name |

[4-(2-hydroxyphenyl)piperazin-1-yl]-[6-(oxan-4-ylmethoxy)pyridin-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O4/c26-20-4-2-1-3-19(20)24-9-11-25(12-10-24)22(27)18-5-6-21(23-15-18)29-16-17-7-13-28-14-8-17/h1-6,15,17,26H,7-14,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIGOQWGSFCYLAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1COC2=NC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(2-hydroxyphenyl)piperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several functional groups:

- Piperazine Ring : Known for its role in enhancing the solubility and bioavailability of drugs.

- Hydroxyphenyl Group : Often associated with antioxidant properties.

- Methoxy Group : Contributes to the lipophilicity of the molecule, aiding in cell membrane penetration.

- Tetrahydro-2H-pyran Moiety : Imparts structural stability and may influence biological interactions.

Antitumor Activity

Recent studies have indicated that the compound exhibits significant antitumor properties. In vitro assays demonstrated that it inhibits cell proliferation in various cancer cell lines, including:

The mechanism of action appears to involve the inhibition of key signaling pathways associated with tumor growth, particularly the TGF-β signaling pathway, as evidenced by its ability to inhibit ALK5 autophosphorylation in NIH3T3 cells with an IC50 value of 25 nM .

Neuroprotective Effects

The compound has also shown promise in neuroprotection. In animal models of neurodegeneration, it was observed to reduce neuronal cell death and improve cognitive function. The underlying mechanisms may involve:

- Modulation of Neurotransmitter Levels : Enhancing serotonin and dopamine levels.

- Antioxidant Activity : Reducing oxidative stress markers in brain tissues.

Antidepressant Activity

Preliminary studies suggest that the compound may have antidepressant-like effects. Behavioral tests in rodents indicated a significant reduction in depressive-like behaviors, likely due to its interaction with serotonin receptors .

Study 1: Antitumor Efficacy in Xenograft Models

In a recent study, the compound was administered orally at a dosage of 30 mg/kg to CT26 xenograft models. The results showed a significant reduction in tumor volume compared to controls, indicating its potential as an effective anticancer agent without notable toxicity .

Study 2: Neuroprotection in Alzheimer’s Disease Models

Another study investigated the neuroprotective effects of the compound in an Alzheimer’s disease model. The results demonstrated that treatment with the compound improved memory retention and reduced amyloid plaque formation, suggesting a dual mechanism of action involving anti-inflammatory and antioxidant properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Pharmacological Implications

Piperazine-based compounds exhibit diverse bioactivities depending on their substituents. Key structural variations in analogs include:

Aryl Groups on Piperazine: Target Compound: 2-Hydroxyphenyl group. The hydroxyl group may enhance hydrogen-bonding interactions with biological targets, improving affinity or selectivity . Compound 21 (): 4-(Trifluoromethyl)phenyl group. Compound: 4-Methylpiperazinyl group. Methylation reduces basicity, which can alter pharmacokinetics and receptor interactions . Compound: 3-(Isopropylamino)pyridin-2-yl group. The isopropylamino moiety may introduce steric hindrance or modulate solubility .

Pyridine Ring Modifications :

- Target Compound : Tetrahydro-2H-pyran-4-yl methoxy group. This bulky, oxygen-rich substituent likely improves aqueous solubility compared to smaller alkoxy groups (e.g., methoxy) .

- Compound : Thiophen-2-yl group. The sulfur atom in thiophene may influence electronic properties and binding to sulfur-containing enzyme active sites .

- Compound : Fluorophenyl group. Fluorine’s electronegativity can enhance binding affinity to aromatic pockets in proteins .

Bioactivity and Therapeutic Potential

- Ferroptosis Induction : highlights ferroptosis-inducing compounds (FINs) as promising in oral cancer. Piperazine derivatives with electron-donating groups (e.g., hydroxyl) may enhance pro-oxidant effects, a key mechanism in ferroptosis .

- The target compound’s pyran-methoxy group may similarly modulate kinase selectivity .

- Receptor Binding : The 2-hydroxyphenyl group in the target compound could mimic catecholamines, suggesting adrenergic or serotonergic receptor interactions, common in neuroactive piperazines .

Physicochemical and Pharmacokinetic Properties

A comparative analysis of key properties is summarized below:

- LogP : The target compound’s tetrahydro-2H-pyran group likely reduces lipophilicity compared to trifluoromethyl or thiophene substituents, favoring solubility.

- Metabolic Stability : Hydroxyl groups (target compound) may increase susceptibility to glucuronidation, whereas halogenated groups (e.g., trifluoromethyl) resist oxidative metabolism .

Q & A

Q. What are the optimized synthetic routes for synthesizing this compound?

The synthesis involves multi-step reactions, including coupling of the piperazine and pyridine moieties. Key steps may include:

- Nucleophilic substitution to introduce the tetrahydro-2H-pyran-4-yl methoxy group to the pyridine ring.

- Amide bond formation between the hydroxyphenyl-piperazine and functionalized pyridine using coupling reagents (e.g., DCC or HATU).

- Solvent optimization : Dimethylformamide (DMF) or dichloromethane (DCM) are common solvents for such reactions .

- Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Q. How is the compound structurally characterized?

Advanced spectroscopic and crystallographic techniques are used:

- NMR spectroscopy (¹H, ¹³C, 2D-COSY) confirms connectivity and stereochemistry .

- X-ray crystallography resolves the 3D arrangement of the piperazine and pyran rings .

- High-resolution mass spectrometry (HRMS) validates molecular formula and isotopic patterns .

Q. What solvent systems are optimal for solubility and formulation studies?

The compound’s solubility depends on its polar functional groups:

- Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility for in vitro assays.

- Aqueous buffers (pH 7.4) with <1% DMSO are used for biological testing .

- LogP calculations predict partitioning behavior, critical for pharmacokinetic modeling .

Advanced Research Questions

Q. What experimental strategies evaluate its interaction with serotonin receptors (e.g., 5-HT₆)?

- Radioligand binding assays : Compete with [³H]-LSD or [³H]-WAY-100635 in transfected HEK293 cells to measure Ki values .

- Functional assays : Monitor cAMP accumulation via BRET or ELISA to assess antagonism .

- Computational docking : Use Schrödinger Suite or AutoDock to predict binding poses in the 5-HT₆ active site .

Q. How can structure-activity relationships (SAR) guide optimization?

- Substituent variation : Replace the tetrahydro-2H-pyran-4-yl group with cyclohexyl or morpholine to assess steric/electronic effects .

- Bioisosteric replacement : Substitute the hydroxyphenyl group with fluorophenyl or methoxyphenyl to enhance metabolic stability .

- In vitro screening : Test analogs in hepatocyte stability assays and CYP450 inhibition studies .

Q. What methodologies assess chemical stability under physiological conditions?

- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions, followed by HPLC analysis .

- Photostability testing : Use ICH guidelines (Q1B) with UV light (320–400 nm) to detect degradation products .

- Long-term storage : Monitor purity at -20°C (lyophilized) vs. 4°C (solution) over 6–12 months .

Q. How do steric effects of the tetrahydro-2H-pyran group influence pharmacokinetics?

- Permeability assays : Caco-2 cell monolayers evaluate intestinal absorption (Papp values) .

- Plasma protein binding : Equilibrium dialysis or ultrafiltration quantifies % bound to albumin/globulins .

- Metabolic profiling : Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS .

Methodological Challenges

Q. What analytical techniques resolve data contradictions in purity assessment?

- Orthogonal methods : Combine HPLC (C18 column, acetonitrile/water gradient) with TLC (silica gel, ethyl acetate:hexane) .

- Impurity profiling : Use charged aerosol detection (CAD) for non-UV-active impurities .

- Quantitative NMR (qNMR) : Compare integral ratios of API vs. internal standard (e.g., maleic acid) .

Q. How to design dose-response studies for in vivo efficacy?

- Rodent models : Administer 1–50 mg/kg (oral or IV) in scopolamine-induced cognitive impairment rats; assess Y-maze performance .

- PK/PD integration : Measure plasma concentrations (LC-MS/MS) and correlate with behavioral endpoints .

- Negative controls : Include vehicle and reference antagonists (e.g., SB-271046 for 5-HT₆) .

Q. What computational tools predict off-target interactions?

- Pharmacophore screening : Use Pharmit or Phase to match against GPCRome libraries .

- Machine learning : Train models on ChEMBL data to predict hERG or CYP450 liabilities .

- Molecular dynamics (MD) : Simulate binding to off-targets (e.g., dopamine D₂) over 100-ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.